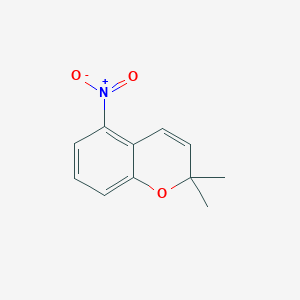
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate is an organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Thiomorpholine and ethyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques, such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiomorpholine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions include substituted thiomorpholine derivatives, oxidized or reduced forms of the compound, and carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl thiomorpholine-3-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in certain substitution reactions.
Thiomorpholine-3-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
4-(Chlorocarbonyl)thiomorpholine: Lacks the ethyl ester group, which influences its chemical properties and applications.
Uniqueness
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate is unique due to the presence of both the chlorocarbonyl and ethyl ester groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
| 84381-67-9 | |
Fórmula molecular |
C8H12ClNO3S |
Peso molecular |
237.70 g/mol |
Nombre IUPAC |
ethyl 4-carbonochloridoylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C8H12ClNO3S/c1-2-13-7(11)6-5-14-4-3-10(6)8(9)12/h6H,2-5H2,1H3 |
Clave InChI |
KZYVWIHBEBQLTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CSCCN1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
